A Technical Guide to H-1-Nal-OH for Researchers and Drug Development Professionals
A Technical Guide to H-1-Nal-OH for Researchers and Drug Development Professionals
An In-depth Exploration of the Structure, Properties, and Applications of (S)-2-Amino-3-(naphthalen-1-yl)propanoic acid
Introduction
H-1-Nal-OH, chemically known as (S)-2-Amino-3-(naphthalen-1-yl)propanoic acid, is a non-proteinogenic amino acid that has garnered significant interest in the fields of biochemistry, medicinal chemistry, and drug development. Structurally, it is an analog of the natural amino acid phenylalanine, with the phenyl ring replaced by a larger, more hydrophobic naphthalene moiety. This substitution imparts unique steric and photophysical properties, making H-1-Nal-OH a valuable tool for probing protein structure and function, designing peptide-based therapeutics, and developing novel enzyme inhibitors. This technical guide provides a comprehensive overview of the core structure, physicochemical properties, and experimental applications of H-1-Nal-OH.
Core Structure and Physicochemical Properties
H-1-Nal-OH is an α-amino acid featuring a naphthalene group attached to the β-carbon of an alanine backbone. The "1" in its designation indicates that the alanine side chain is connected to the C1 position of the naphthalene ring. This specific linkage results in considerable steric hindrance compared to its isomer, H-2-Nal-OH.
Physicochemical and Spectroscopic Data
The key physicochemical and spectroscopic properties of H-1-Nal-OH are summarized in the table below for easy reference and comparison.
| Property | Value |
| IUPAC Name | (S)-2-Amino-3-(naphthalen-1-yl)propanoic acid |
| Synonyms | L-1-Naphthylalanine, H-Ala(1-naph)-OH |
| CAS Number | 55516-54-6 |
| Molecular Formula | C₁₃H₁₃NO₂ |
| Molecular Weight | 215.25 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 254-257 °C |
| Optical Rotation ([α]D) | -13.5° (c=0.8% in 0.3N HCl) |
| Solubility | Slightly soluble in water; Soluble in organic solvents such as DMSO, Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[1] |
| pKa (predicted) | 2.21 ± 0.30 |
| Fluorescence | The naphthalene moiety confers intrinsic fluorescence, with an excitation peak around 316 nm and an emission peak around 434 nm.[2] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of H-1-Nal-OH and its application in solid-phase peptide synthesis and enzyme inhibition assays.
Synthesis of H-1-Nal-OH
A common method for the synthesis of H-1-Nal-OH involves the alkylation of a protected glycine equivalent with 1-(bromomethyl)naphthalene, followed by deprotection.
Materials:
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Diethyl acetamidomalonate
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Sodium ethoxide
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Anhydrous ethanol
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1-(Bromomethyl)naphthalene
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Hydrochloric acid (concentrated)
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Sodium hydroxide
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Diethyl ether
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Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
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Alkylation: In a round-bottom flask, dissolve diethyl acetamidomalonate in anhydrous ethanol. Add a solution of sodium ethoxide in ethanol dropwise at room temperature. To this mixture, add 1-(bromomethyl)naphthalene and reflux for 4-6 hours.
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Work-up: After cooling, pour the reaction mixture into water and extract with diethyl ether. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude alkylated product.
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Hydrolysis and Decarboxylation: Reflux the crude product with concentrated hydrochloric acid for 6-8 hours to hydrolyze the ester and acetamido groups and effect decarboxylation.
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Purification: Cool the reaction mixture and neutralize with a sodium hydroxide solution to precipitate the crude H-1-Nal-OH. The product can be further purified by recrystallization from an appropriate solvent system (e.g., water/ethanol).
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Characterization: Confirm the identity and purity of the final product using NMR, mass spectrometry, and by measuring its melting point and optical rotation.
Incorporation of H-1-Nal-OH into Peptides via Solid-Phase Peptide Synthesis (SPPS)
The Fmoc-protected version, Fmoc-1-Nal-OH, is commonly used for SPPS.
Materials:
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Fmoc-Rink Amide MBHA resin (or other suitable resin)
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Fmoc-1-Nal-OH
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Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
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Base: DIPEA (N,N-Diisopropylethylamine)
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Solvent: DMF (N,N-Dimethylformamide)
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Deprotection solution: 20% piperidine in DMF
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Washing solvents: DMF, DCM (Dichloromethane), Methanol
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Cleavage cocktail: e.g., 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water
Procedure:
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Resin Swelling: Swell the resin in DMF in a peptide synthesis vessel for 30-60 minutes.
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Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the resin's amino group. Wash the resin thoroughly with DMF.
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Coupling of Fmoc-1-Nal-OH:
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In a separate vial, dissolve Fmoc-1-Nal-OH (3 equivalents relative to resin substitution), HBTU (2.9 eq), and HOBt (3 eq) in DMF.
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Add DIPEA (6 eq) to the amino acid solution to activate it.
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Add the activated amino acid solution to the deprotected resin and agitate for 2-4 hours. The bulky nature of the naphthyl group may require a longer coupling time or double coupling.
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-
Washing: Wash the resin with DMF, DCM, and Methanol to remove excess reagents.
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Repeat: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.
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Cleavage and Deprotection: After the final amino acid is coupled, treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
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Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. The peptide can then be purified by reverse-phase HPLC.
Enzyme Inhibition Assay Using a Peptide Containing H-1-Nal-OH
This protocol outlines a general procedure for evaluating the inhibitory potential of a peptide containing H-1-Nal-OH against a target enzyme.
Materials:
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Purified target enzyme
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Substrate for the enzyme (preferably a fluorogenic or chromogenic substrate)
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Assay buffer (optimized for the target enzyme)
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Purified peptide inhibitor containing H-1-Nal-OH
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96-well microplate
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Microplate reader
Procedure:
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Reagent Preparation:
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Prepare a stock solution of the peptide inhibitor in an appropriate solvent (e.g., DMSO or assay buffer).
-
Prepare serial dilutions of the peptide inhibitor in assay buffer.
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Prepare a working solution of the enzyme in assay buffer.
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Prepare a working solution of the substrate in assay buffer.
-
-
Assay Setup:
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In a 96-well plate, add the serially diluted peptide inhibitor to the wells.
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Include control wells: "no inhibitor" (100% enzyme activity) and "no enzyme" (background signal).
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Add the enzyme solution to all wells except the "no enzyme" control.
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Pre-incubate the enzyme and inhibitor for 15-30 minutes at the optimal temperature for the enzyme.
-
-
Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Immediately begin monitoring the change in fluorescence or absorbance over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each inhibitor concentration.
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Plot the reaction rate as a function of the inhibitor concentration and fit the data to a suitable model (e.g., log(inhibitor) vs. response) to determine the IC₅₀ value.
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Visualizations of Experimental Workflows
The following diagrams illustrate the logical flow of key experimental procedures involving H-1-Nal-OH.
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating H-1-Nal-OH.

